The compound 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety, a pyrazolo[1,5-a]pyrazine core, and a thiophen-2-ylmethyl acetamide side chain. Its molecular formula is , with a molecular weight of approximately 328.34 g/mol .
This compound belongs to the class of pyrazolo compounds, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the benzo[d][1,3]dioxole and thiophene groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .
The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would be specified in laboratory protocols or patents related to this compound .
The molecular structure of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide can be represented using various chemical notations:
InChI=1S/C16H12N4O4S/c19-16(17-10-3-4-12-13(6-10)21-9-20-12)8-11-7-14(22-18-11)15-2-1-5-23-15/h1-7H,8-9H2,(H,17,19)
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CS4
These representations confirm the presence of multiple functional groups and heterocycles within the molecule .
The compound's data includes:
The chemical reactivity of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide can be explored through various pathways:
These reactions are essential for understanding how this compound may interact with biological targets or be modified for enhanced efficacy .
The mechanism of action for compounds like 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves:
Data from pharmacological studies would provide insights into the specific targets and pathways affected by this compound .
The physical properties of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide include:
Chemical properties include stability under various conditions (pH changes, temperature variations), reactivity with other chemicals (oxidizing agents), and potential degradation pathways.
Relevant analyses such as spectral data (NMR, IR) would provide further insight into these properties .
The compound has potential applications in several scientific fields:
Given its unique structure and biological activity profile, further research could expand its applications significantly .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5